molecular formula C17H10N2O2 B5304132 2-(QUINOLIN-5-YL)ISOINDOLE-1,3-DIONE

2-(QUINOLIN-5-YL)ISOINDOLE-1,3-DIONE

Cat. No.: B5304132
M. Wt: 274.27 g/mol
InChI Key: ISBFPZSZMODNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Quinolin-5-yl)isoindole-1,3-dione is a heterocyclic compound that features both quinoline and isoindole-1,3-dione moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and isoindole-1,3-dione structures endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinolin-5-yl)isoindole-1,3-dione typically involves the condensation of quinoline derivatives with phthalic anhydride or its derivatives. One common method involves the reaction of quinoline-5-amine with phthalic anhydride under reflux conditions in a suitable solvent such as toluene . The reaction proceeds through the formation of an intermediate amide, which subsequently cyclizes to form the isoindole-1,3-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-5-yl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoline or isoindole-1,3-dione moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield partially or fully reduced derivatives .

Scientific Research Applications

2-(Quinolin-5-yl)isoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(quinolin-5-yl)isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Phthalimides: Compounds like phthalimide share the isoindole-1,3-dione structure but lack the quinoline moiety.

    Quinoline Derivatives: Compounds such as quinoline-5-carboxylic acid have the quinoline structure but lack the isoindole-1,3-dione moiety.

Uniqueness

2-(Quinolin-5-yl)isoindole-1,3-dione is unique due to the combination of quinoline and isoindole-1,3-dione structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-quinolin-5-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2/c20-16-11-5-1-2-6-12(11)17(21)19(16)15-9-3-8-14-13(15)7-4-10-18-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBFPZSZMODNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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